
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a bromo and nitro group on a phenoxy ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with ethylene oxide or a similar reagent to form the 2-(2-bromo-6-nitrophenoxy)ethanol.
Amination: The hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source, resulting in 2-(2-bromo-6-nitrophenoxy)ethanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethanamines.
Reduction: Formation of 2-(2-bromo-6-aminophenoxy)ethanamine.
Oxidation: Formation of imines or nitriles depending on the reaction conditions.
科学的研究の応用
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-6-nitrophenoxy)ethanamine hydrochloride
- 2-(2-Bromo-4-nitrophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is unique due to the specific positioning of the bromo and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This positioning influences its reactivity, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H10BrClN2O3 |
|---|---|
分子量 |
297.53 g/mol |
IUPAC名 |
2-(2-bromo-6-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O3.ClH/c9-6-2-1-3-7(11(12)13)8(6)14-5-4-10;/h1-3H,4-5,10H2;1H |
InChIキー |
PNWICQAPGPUSRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)OCCN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


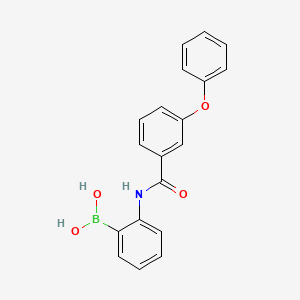
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
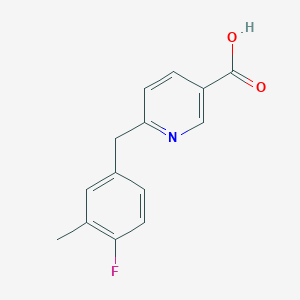

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)

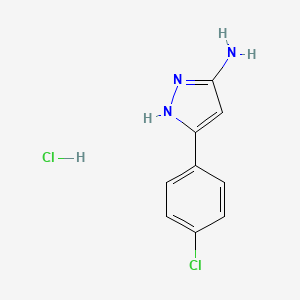
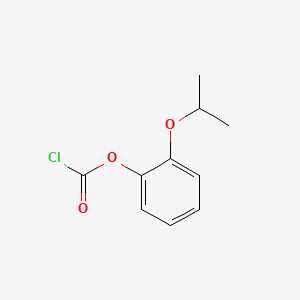
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

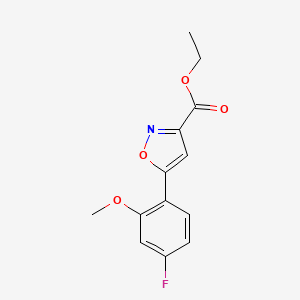
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

